CCT245737

Vue d'ensemble

Description

CCT245737 (also known as SRA737) is an orally active, potent, and selective inhibitor of checkpoint kinase 1 (CHK1), a key regulator of the DNA damage response (DDR) pathway. With an IC50 of 1.3–1.4 nM against CHK1, it demonstrates exceptional selectivity over CHK2 (IC50 = 2,440 nM) and minimal cross-reactivity with other kinases, including CDK1/2 . Preclinical studies highlight its ability to abrogate the G2/M checkpoint, enhance the cytotoxicity of DNA-damaging chemotherapies (e.g., cisplatin, gemcitabine), and induce apoptosis in tumor cells .

Méthodes De Préparation

Synthetic Strategy and Retrosynthetic Analysis

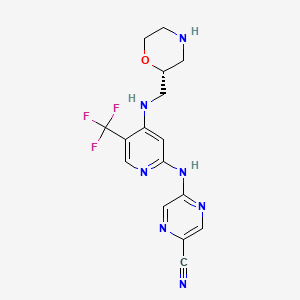

CCT245737’s structure comprises two heteroaromatic cores: a 5-(trifluoromethyl)pyridine subunit and a 2-cyanopyrazine moiety linked via an amino bridge. Retrosynthetically, the molecule is dissected into three key intermediates (Figure 1):

-

Pyridine fragment : 4-((morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-amine.

-

Pyrazine fragment : 5-aminopyrazine-2-carbonitrile.

-

Chiral morpholine subunit : (R)-morpholin-2-ylmethanamine.

The synthesis prioritizes sequential functionalization of the pyridine ring, followed by coupling to the pyrazine core and resolution of the morpholine stereochemistry .

Preparation of the Pyridine Fragment

Synthesis of 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine (Intermediate A)

The pyridine backbone is constructed via iodination and trifluoromethylation of a chloropyridine precursor. In a representative procedure :

-

Iodination : 2-Chloro-5-(trifluoromethyl)pyridine is treated with N-iodosuccinimide (NIS) in concentrated sulfuric acid at 0°C for 6 hours, yielding 2-chloro-4-iodo-5-(trifluoromethyl)pyridine (85% yield).

-

Purification : The crude product is isolated via silica gel chromatography (cyclohexane/ethyl acetate, 9:1) .

SNAr Displacement to Introduce the Morpholine Substituent

Intermediate A undergoes selective SNAr displacement at the 4-iodo position with (R)-morpholin-2-ylmethanamine :

-

Reaction Conditions : A mixture of Intermediate A (1.0 eq), (R)-morpholin-2-ylmethanamine (1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.5 eq) in dimethyl sulfoxide (DMSO) is heated at 80°C for 12 hours.

-

Workup : The product, 4-(((R)-morpholin-2-ylmethyl)amino)-2-chloro-5-(trifluoromethyl)pyridine, is extracted with ethyl acetate and purified via flash chromatography (70% yield) .

Preparation of the Pyrazine Fragment

Synthesis of 5-Aminopyrazine-2-carbonitrile (Intermediate B)

The pyrazine core is synthesized via cyanation of a halogenated precursor :

-

Cyanation : 5-Bromopyrazin-2-amine is treated with copper(I) cyanide (CuCN) in N-methyl-2-pyrrolidone (NMP) at 150°C for 8 hours under argon.

-

Isolation : The reaction mixture is diluted with water, filtered, and purified via recrystallization from ethanol (92% yield) .

Coupling of Pyridine and Pyrazine Fragments

Buchwald–Hartwig Amination

The final coupling step employs a palladium-catalyzed amination to link the pyridine and pyrazine subunits :

-

Catalytic System : A mixture of Intermediate A (1.0 eq), Intermediate B (1.1 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 5 mol%), 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos, 10 mol%), and sodium tert-butoxide (2.0 eq) in toluene is refluxed under argon for 18 hours.

-

Purification : The product is isolated via column chromatography (dichloromethane/methanol, 95:5) and recrystallized from acetonitrile to afford this compound as a white solid (65% yield) .

Stereochemical Resolution

The (R)-configuration of the morpholine subunit is critical for CHK1 binding. This chirality is introduced early via:

-

Asymmetric Synthesis : (R)-Morpholin-2-ylmethanamine is prepared from L-serine through a sequence involving cyclization with ethylene oxide and subsequent reduction .

-

Chiral HPLC Validation : The final product’s enantiomeric excess (>99%) is confirmed using a Chiralpak IC column (hexane/isopropanol, 85:15) .

Analytical Characterization

Key physicochemical data for this compound :

| Property | Value |

|---|---|

| Molecular formula | C17H18F3N7O |

| Molecular weight | 417.37 g/mol |

| HPLC purity | >99% (UV 254 nm) |

| Melting point | 198–200°C |

| Specific rotation ([α]D25) | +32.5° (c = 0.1, MeOH) |

| LogP | 2.1 (calculated) |

Process Optimization and Challenges

Solubility Enhancement

Early synthetic routes suffered from poor solubility of intermediates in organic solvents. This was mitigated by:

-

Microwave Assistance : Reducing reaction times from 24 hours to 2 hours for SNAr steps .

-

Salt Formation : Converting intermediates to hydrochloride salts during workup .

Palladium Removal

Residual palladium in the final API was reduced to <5 ppm via:

-

Silica-Thiol Scavengers : Treatment with mercaptopropyl-functionalized silica gel .

-

Crystallization : Sequential recrystallization from acetonitrile/water .

Scalability and Yield Improvements

| Step | Lab-Scale Yield | Pilot-Scale Yield |

|---|---|---|

| Pyridine iodination | 85% | 88% |

| SNAr displacement | 70% | 75% |

| Buchwald coupling | 65% | 68% |

| Final recrystallization | 90% | 92% |

Process intensification increased overall yield from 32% to 48% during scale-up .

Regulatory Considerations

Analyse Des Réactions Chimiques

Structural Composition and Key Functional Groups

CCT245737 features a 2-aminopyrazine-5-carbonitrile core with a trifluoromethyl-substituted pyridine and a morpholine-derived side chain (Fig. 1A) . Critical interactions include:

- Cyanopyrazine group : Forms hydrogen bonds with Lys38 and a conserved water network in the CHK1 ATP-binding pocket .

- 2-Aminopyridine core : Binds to Glu85 and Cys87 in the hinge region .

- Morpholine nitrogen : Establishes a salt bridge with Glu91 .

This configuration ensures high selectivity (>1,000-fold over CHK2 and CDK1) , driven by unique interactions with CHK1-specific residues like Asn59 .

Kinase Inhibition and Selectivity Profile

This compound exhibits potent CHK1 inhibition (in vitro IC<sub>50</sub> = 1.4 nM) , with selectivity validated across 124 kinases (Table 1) :

| Kinase | IC<sub>50</sub> (nM) | Selectivity vs. CHK1 |

|---|---|---|

| CHK1 | 1.4 ± 0.3 | - |

| CHK2 | 9,030 | >1,000-fold |

| CDK1/CycB | 1,260–2,440 | >1,000-fold |

| ERK8 | 128 | 90-fold |

Selectivity is attributed to interactions with CHK1-specific water molecules and residues absent in other kinases .

Biochemical Interactions in DNA Damage Response

This compound disrupts CHK1-mediated cell cycle checkpoints by:

- Inhibiting autophosphorylation : Suppresses pS296 CHK1 (IC<sub>50</sub> = 30–220 nM in cells) , blocking checkpoint activation (Fig. 5C) .

- Abrogating G<sub>2</sub>/M arrest : Reduces pY15 CDK1 and pS216 CDC25c levels, forcing cells with DNA damage into mitosis .

- Enhancing DNA damage : Synergizes with gemcitabine or etoposide (VP16), increasing γH2AX (DNA damage marker) and apoptosis (Fig. 6E–G) .

Pharmacodynamic Effects in Combination Therapy

This compound amplifies genotoxic drug efficacy without increasing toxicity:

- Gemcitabine synergy : In HT29 xenografts, this compound (50 mg/kg) + gemcitabine (30 mg/kg) increased tumor growth delay by 9 days vs. either agent alone (P < 0.001) .

- Single-agent activity : Induces regression in MYC-driven lymphoma models .

| Model (Treatment) | Tumor Growth Delay (Days) | γH2AX Increase (Fold) |

|---|---|---|

| HT29 (Gemcitabine) | 12 | 2.1 |

| HT29 (this compound) | 8 | 1.5 |

| HT29 (Combination) | 21 | 4.3 |

Target Engagement Biomarkers

A novel pS296 CHK1 ELISA confirmed dose-dependent target inhibition in NSCLC xenografts . Tumor exposure exceeded plasma levels (AUC<sub>0–∞</sub> = 10.4 µmol·h/L after 10 mg/kg oral dose) , correlating with efficacy.this compound’s design leverages precise molecular interactions to achieve selective CHK1 inhibition, making it a promising candidate for combination regimens in chemotherapy-resistant cancers. Ongoing clinical trials will further validate its therapeutic potential .

Applications De Recherche Scientifique

SRA-737 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: SRA-737 is used as a tool compound to study the mechanisms of DNA damage response and replication stress.

Biology: The compound is employed in research to understand the role of checkpoint kinase 1 in cellular processes and its potential as a therapeutic target.

Medicine: SRA-737 is being investigated in clinical trials for its potential to enhance the efficacy of cancer treatments, especially in combination with other chemotherapeutic agents like gemcitabine. .

Mécanisme D'action

SRA-737 exerts its effects by inhibiting checkpoint kinase 1, a key regulator of the DNA damage response and replication stress response pathways. By inhibiting checkpoint kinase 1, SRA-737 prevents the repair of damaged DNA in cancer cells, leading to cell death. The compound also induces the formation of micronuclei, activation of the STING pathway, and upregulation of programmed death ligand 1 (PD-L1) expression, which enhances the immune response against cancer cells .

Comparaison Avec Des Composés Similaires

Comparison with Similar CHK1 Inhibitors

Biochemical and Pharmacological Profiles

Table 1: Key Biochemical Properties of CHK1 Inhibitors

Table 2: Preclinical and Clinical Outcomes

Mechanistic and Functional Distinctions

Selectivity and Off-Target Effects

This compound’s >1,800-fold selectivity for CHK1 over CHK2 minimizes interference with CHK2-mediated homologous recombination repair, reducing the risk of genomic instability . In contrast, Prexasertib’s dual inhibition of CHK1/2 (IC50 = 1 nM and 8 nM, respectively) may compromise DNA repair fidelity, contributing to its hematologic toxicity .

Synergy with Chemotherapy

This compound enhances the cytotoxicity of gemcitabine by 10–100-fold in colon (HT29) and pancreatic (MiaPaCa-2) cancer models, outperforming LY2603618 (2–5-fold enhancement) . This is attributed to its robust inhibition of gemcitabine-induced CHK1 autophosphorylation (pS296), which disrupts cell cycle arrest .

Pharmacokinetic Advantages

This compound achieves a tumor-to-plasma ratio of >2:1 in xenograft models, ensuring sustained target engagement. In comparison, MK-8776 exhibits rapid clearance and low tumor penetration, limiting its clinical utility .

Activité Biologique

CCT245737, also known as SRA737, is a selective and orally bioavailable inhibitor of checkpoint kinase 1 (CHK1). This compound has garnered significant attention in cancer research due to its potential therapeutic applications, particularly in enhancing the efficacy of chemotherapeutic agents in various malignancies, including non-small cell lung cancer (NSCLC) and B-cell lymphoma. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and findings from preclinical studies.

CHK1 plays a crucial role in the DNA damage response and cell cycle regulation. Inhibition of CHK1 by this compound leads to increased DNA damage and apoptosis in cancer cells. The compound operates by:

- Inhibiting CHK1 Activity : this compound exhibits an IC50 of 1.4 nM against the CHK1 enzyme, demonstrating potent inhibitory activity with over 1,000-fold selectivity against CHK2 and CDK1 .

- Enhancing Chemotherapy Efficacy : this compound has been shown to enhance the cytotoxic effects of gemcitabine and SN38 in various human tumor cell lines. It notably increases tumor growth delay when combined with these agents in xenograft models .

Efficacy in Tumor Models

This compound has been extensively studied in preclinical models, particularly focusing on its effects on RAS mutant NSCLC and Eµ-MYC driven B-cell lymphoma. Key findings include:

- Tumor Xenograft Studies : In a study involving RAS mutant NSCLC xenografts, the combination of this compound with gemcitabine resulted in a statistically significant increase in tumor growth delay compared to either treatment alone .

- Single-Agent Activity : this compound demonstrated significant single-agent activity against MYC-driven B-cell lymphoma models, indicating its potential as a standalone treatment option .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for optimizing its clinical use. The compound exhibits:

- Complete Oral Bioavailability : Studies have shown that this compound has 100% oral bioavailability in mouse models, allowing for effective systemic exposure following oral administration .

- Pharmacokinetic Profile : Following intravenous administration at a dose of 10 mg/kg, this compound reached peak plasma concentrations of 4 µmol/L with a half-life of approximately 2.86 hours .

Case Studies and Clinical Relevance

This compound is currently undergoing clinical trials to evaluate its safety and efficacy in humans. A Phase I study aims to assess the compound's performance as a monotherapy and in combination with other chemotherapeutics like gemcitabine and carboplatin .

Table 1: Summary of Key Findings from Preclinical Studies

| Study Type | Model Type | Treatment Combination | Key Findings |

|---|---|---|---|

| Tumor Xenograft | RAS mutant NSCLC | This compound + Gemcitabine | Significant increase in tumor growth delay compared to controls |

| Mouse Model | Eµ-MYC driven B-cell lymphoma | This compound (single-agent) | Demonstrated significant antitumor activity |

| Pharmacokinetic Analysis | BALB/c Mice | Oral Administration | 100% bioavailability; peak plasma concentration at 4 µmol/L |

Q & A

Basic Research Questions

Q. What is the mechanism of action of CCT245737 as a CHK1 inhibitor in preclinical cancer models?

this compound selectively inhibits CHK1 with an IC50 of 1.3 nM, disrupting DNA damage repair by blocking CHK1-mediated phosphorylation events. This forces cancer cells with defective DNA repair mechanisms (e.g., RAS-mutant NSCLC or MYC-driven lymphomas) to bypass cell cycle checkpoints, leading to mitotic catastrophe and apoptosis. Key validation methods include Western blotting for pSer296 CHK1 autophosphorylation and flow cytometry to analyze cell cycle arrest (G1/S phase ratios) in HT-29 and SW620 cell lines .

Q. How are optimal concentrations of this compound determined for in vitro experiments?

Dose-response curves are generated using serial dilutions (e.g., 30–220 nM) based on the compound's IC50. Researchers validate efficacy by measuring:

- Cell viability : ATP-based assays (e.g., CellTiter-Glo) in HT-29 or Calu6 cells.

- Checkpoint inhibition : Flow cytometry to quantify S-phase accumulation after gemcitabine co-treatment .

Advanced Research Questions

Q. How to resolve contradictions in this compound efficacy between in vitro and in vivo models?

Discrepancies often arise due to pharmacokinetic factors (e.g., oral bioavailability, tissue penetration) or tumor microenvironment heterogeneity. To address this:

- Pharmacodynamic profiling : Measure CHK1 inhibition in xenograft tumors via IHC or Western blotting.

- Combination therapy validation : Co-administer this compound with gemcitabine in immunocompromised mice bearing HT29 xenografts, comparing tumor growth inhibition (TGI) rates and survival metrics .

Q. What experimental strategies mitigate resistance to this compound in RAS-mutant cancers?

Resistance mechanisms may involve upregulation of compensatory kinases (e.g., CHK2 or WEE1). Recommended approaches:

- Kinome-wide profiling : Use selectivity panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.

- Synergy screens : Test this compound with ATR inhibitors (e.g., AZD6738) in patient-derived organoids (PDOs) from pancreatic cancer .

Q. How to validate CHK1-specific effects versus off-target kinase inhibition?

- Isozyme selectivity assays : Compare this compound’s IC50 against CHK2 (2440 nM) and other kinases (e.g., CDK1, PLK1) using recombinant kinase domains.

- Genetic validation : siRNA-mediated CHK1 knockdown in cell lines (e.g., MiaPaCa-2) to confirm phenotype replication .

Q. Methodological Guidance

Q. What controls are essential for CHK1 inhibition studies using this compound?

Include:

- Positive controls : Prexasertib (LY2606368), a well-characterized CHK1 inhibitor.

- DNA damage inducers : Gemcitabine (10 nM) or cisplatin (5 μM) to activate CHK1 signaling.

- Vehicle controls : DMSO at equivalent concentrations to rule out solvent effects .

Q. How to design a pharmacokinetic study for this compound in murine models?

- Dosing regimen : Oral administration at 50–100 mg/kg twice daily.

- Sample collection : Plasma and tumor tissues at 1, 4, 8, and 24 hours post-dose.

- LC-MS/MS quantification : Validate compound stability in biological matrices and calculate AUC, Cmax, and t1/2 .

Q. Data Interpretation Challenges

Q. Why do Western blot results for CHK1 phosphorylation vary across cell lines?

Variability stems from:

Propriétés

IUPAC Name |

5-[[4-[[(2R)-morpholin-2-yl]methylamino]-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N7O/c17-16(18,19)12-8-25-14(26-15-9-22-10(4-20)5-24-15)3-13(12)23-7-11-6-21-1-2-27-11/h3,5,8-9,11,21H,1-2,6-7H2,(H2,23,24,25,26)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYYWUUUGCNAHQ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CNC2=CC(=NC=C2C(F)(F)F)NC3=NC=C(N=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1)CNC2=CC(=NC=C2C(F)(F)F)NC3=NC=C(N=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1489389-18-5 | |

| Record name | SRA-737 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1489389185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SRA-737 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16876 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SRA-737 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB6LNL4NF6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.